molecular formula C24H20N6O3S3 B2982823 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 394215-44-2

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2982823
CAS No.: 394215-44-2
M. Wt: 536.64
InChI Key: VECPOSBXRZDDSF-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20N6O3S3 and its molecular weight is 536.64. The purity is usually 95%.
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Scientific Research Applications

Novel Tandem Transformations

Research on similar benzothiazole and thiophene derivatives has led to novel transformations in the synthesis of heterocyclic compounds. For instance, the study on the amino and carbonyl/nitrile groups in Gewald thiophenes showed new pathways for thienopyrimidine synthesis, without yielding tetrazole derivatives as expected, but instead isolating derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, highlighting their potential in diverse synthetic strategies (Pokhodylo et al., 2010).

Antimicrobial and Anti-inflammatory Agents

Further explorations into benzothiazole derivatives led to the development of novel compounds with significant antimicrobial and anti-inflammatory properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showed potent COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, demonstrating the therapeutic potential of these compounds in medical research (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects. In a study focused on carbon steel protection in acidic environments, benzothiazole derivatives were synthesized and shown to provide significant inhibition efficiencies, offering a promising solution for corrosion protection in industrial applications (Hu et al., 2016).

Heterocyclic Synthesis

The reactivity of thiophene derivatives towards various nucleophiles has been extensively studied, leading to the synthesis of diverse heterocyclic compounds. These studies highlight the versatility of thiophene derivatives in the synthesis of pyrazole, isoxazole, pyrimidine, and triazine derivatives, underscoring their significance in the development of new materials and pharmaceuticals (Mohareb et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets and their roles would need further investigation.

Mode of Action

Benzothiazole derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . The specific interactions of this compound with its targets and the resulting changes would require further experimental studies.

Biochemical Pathways

Benzothiazole derivatives have been known to influence various biochemical pathways, including those involved in inflammation and tumor growth . The downstream effects of these pathways would depend on the specific targets of the compound and their roles in these pathways.

Result of Action

Benzothiazole derivatives have been known to exhibit various biological effects, including anti-inflammatory, antimicrobial, and antitumor effects . The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3S3/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)19-11-6-12-34-19)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-10-18(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECPOSBXRZDDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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